molecular formula C17H13Cl2N3O3S B2701871 5-(3,5-dichlorophenyl)-2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide CAS No. 801226-07-3

5-(3,5-dichlorophenyl)-2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide

Cat. No. B2701871
M. Wt: 410.27
InChI Key: DXEKJTWHBRLYOD-UHFFFAOYSA-N
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Description

5-(3,5-dichlorophenyl)-2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O3S and its molecular weight is 410.27. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-dichlorophenyl)-2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-dichlorophenyl)-2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

Researchers have developed methodologies for synthesizing compounds with structural similarities to 5-(3,5-dichlorophenyl)-2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide, emphasizing the importance of such compounds in medicinal chemistry. For instance, Maadadi et al. (2015) discussed the acetylation of 2-methylfuran-3-carboxamides leading to the synthesis of 5-acetyl derivatives, which are precursors to various biologically active compounds, including thiadiazolyl furan carboxamides (Maadadi, Pevzner, & Petrov, 2015). Such synthetic pathways are crucial for developing new therapeutic agents.

Biological Activities and Potential Therapeutic Applications

Several studies have explored the biological activities of compounds structurally related to 5-(3,5-dichlorophenyl)-2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide, highlighting their potential as antimicrobial, antifungal, and anticancer agents. For example, Chandrappa et al. (2009) synthesized thiazolidinone compounds containing furan moiety and evaluated their antiproliferative activity against human leukemia cell lines, revealing moderate to strong activity and indicating the significance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Ananda Kumar, Ranganatha, Raghavan, & Rangappa, 2009).

Antimicrobial and Nematicidal Activity

Compounds of this class have also shown promising antimicrobial and nematicidal activities. Reddy et al. (2010) reported the synthesis of a new series of compounds and their efficacy against various microbial strains and nematodes, such as Ditylenchus myceliophagus and Caenorhabditis elegans. These findings underscore the potential of such compounds in agricultural applications and as templates for developing new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).

properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-8(23)3-15-20-17(26-22-15)21-16(24)13-7-14(25-9(13)2)10-4-11(18)6-12(19)5-10/h4-7H,3H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEKJTWHBRLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

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